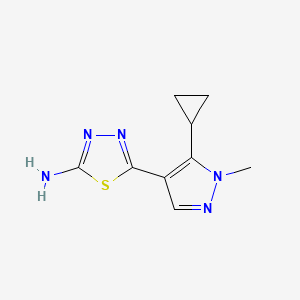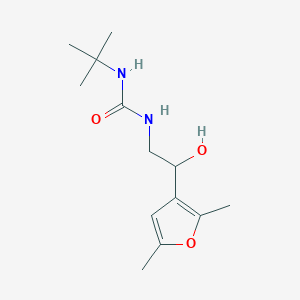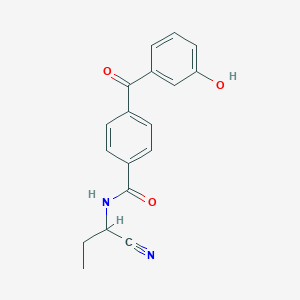
5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains both nitrogen and sulfur in its structure. In
Scientific Research Applications
5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, it may also act as a sodium channel blocker, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models, which could make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction could be to further investigate its mechanism of action, particularly with regard to its sodium channel blocking activity. Another direction could be to explore its potential use as a pesticide in agriculture. Additionally, it could be interesting to investigate its potential use as a building block for the synthesis of novel materials. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and analgesic agent in medicine.
Synthesis Methods
The synthesis of 5-(5-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction between 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting compound is then reduced using a reducing agent such as sodium borohydride to yield the final product.
properties
IUPAC Name |
5-(5-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-7(5-2-3-5)6(4-11-14)8-12-13-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXJKAMYPGOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN=C(S2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)
![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)


![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
